An In-Depth Technical Guide to 2-Deoxy-2-trifluoroacetamido-D-glucose
An In-Depth Technical Guide to 2-Deoxy-2-trifluoroacetamido-D-glucose
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Deoxy-2-trifluoroacetamido-D-glucose, also known as N-Trifluoroacetyl-D-glucosamine, is a synthetic monosaccharide derivative of critical importance in glycobiology, medicinal chemistry, and drug development. By replacing the native N-acetyl group of N-acetyl-D-glucosamine with a trifluoroacetyl moiety, this compound gains unique chemical properties that make it a versatile tool for researchers. The strong electron-withdrawing nature of the trifluoromethyl group enhances the stability of the amide linkage and provides a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This guide offers a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, providing the technical insights necessary for its effective utilization in a research and development setting.
Introduction: A Chemically Engineered Probe for Glycobiology
2-Deoxy-2-trifluoroacetamido-D-glucose is a structurally modified analog of N-acetyl-D-glucosamine (GlcNAc), a fundamental building block of numerous complex carbohydrates in biological systems.[1] The strategic substitution of the N-acetyl group with a trifluoroacetyl group imparts several advantageous characteristics:
-
Enhanced Stability: The trifluoroacetyl (TFA) group is a robust protecting group, stable to various reaction conditions, including strongly acidic environments.[2][3] This allows for complex synthetic manipulations on other parts of the sugar molecule without unintended cleavage of the amide bond.
-
Unique Spectroscopic Signature: The three fluorine atoms provide a distinct and sensitive signal in ¹⁹F NMR spectroscopy, a technique with a very low background in biological systems. This allows for precise tracking and quantification of the molecule in complex mixtures.[4]
-
Modulated Biological Activity: The electronic and steric differences between an acetyl and a trifluoroacetyl group can alter the way the molecule interacts with enzymes and binding proteins, making it a valuable probe for studying carbohydrate-protein interactions and enzymatic pathways.[5]
This guide will dissect these properties, providing a foundational understanding for researchers aiming to leverage this compound in their work.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties is paramount for the successful design of experiments, including dissolution, reaction setup, and storage.
| Property | Value | Source(s) |
| CAS Number | 36875-26-0 | [5] |
| Molecular Formula | C₈H₁₂F₃NO₆ | [5] |
| Molecular Weight | 275.18 g/mol | [5] |
| Appearance | White to light reddish-yellow crystalline solid | [5] |
| Melting Point | 168-172°C (decomposes) | [6] |
| Solubility | Soluble in water and methanol. | [6] |
| Optical Rotation | [α]20/D = +13° to +17° (c=1.5 in H₂O, after 24h) | [5] |
| Storage | Recommended long-term storage at -20°C. May be stored at room temperature for short periods. | [6] |
Synthesis and Chemical Reactivity
General Synthesis Route
The synthesis of 2-Deoxy-2-trifluoroacetamido-D-glucose is typically achieved through the N-acylation of D-glucosamine. A common and effective method involves the reaction of D-glucosamine hydrochloride with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), in a suitable solvent like methanol or pyridine.
Diagram: General Synthesis Pathway
Caption: Synthesis of the target compound via N-trifluoroacetylation.
The choice of base and solvent is critical to control the reaction rate and minimize side reactions, such as the acylation of the hydroxyl groups. Purification is typically performed using recrystallization or column chromatography on silica gel.
Chemical Reactivity and Stability
The chemical behavior of the molecule is dictated by its key functional groups:
-
Trifluoroacetamido Group: This group is the molecule's defining feature. The strong electron-withdrawing effect of the CF₃ group makes the amide proton more acidic and the carbonyl carbon less nucleophilic than in a standard acetamide. It is exceptionally stable under acidic conditions but can be cleaved under mild basic conditions (e.g., dilute ammonia or sodium borohydride in alcohol), providing orthogonality to common acid-labile protecting groups like Boc.[2][7][8]
-
Anomeric Center (C1): Like most monosaccharides, it exists in solution as an equilibrium mixture of α and β anomers. The hydroxyl group at this position is the most reactive and is the site of glycosylation, allowing the molecule to be incorporated into larger oligosaccharide chains.
-
Hydroxyl Groups (C3, C4, C6): These secondary and primary hydroxyl groups are available for further chemical modifications, such as etherification, esterification, or oxidation, making the compound a versatile synthetic intermediate.[9]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of 2-Deoxy-2-trifluoroacetamido-D-glucose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of carbohydrates.[10]
-
¹H NMR: Provides information on the proton environment. The anomeric proton (H1) signal is particularly diagnostic, with its chemical shift and coupling constant (³J(H1,H2)) indicating the α or β configuration.[11] Other ring protons appear in a crowded region but can be resolved using 2D techniques.
-
¹³C NMR: Reveals the number of unique carbon atoms. The chemical shifts of the anomeric carbon (C1) and the carbons bearing hydroxyl groups are characteristic of the sugar's identity and stereochemistry.[12][13]
-
¹⁹F NMR: This is a key technique for this specific molecule. It will show a single, sharp signal for the -CF₃ group, providing an unambiguous marker for the compound in any sample. Through-space couplings between the fluorine atoms and nearby protons can provide valuable conformational information.[4]
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and elemental composition.
-
Electrospray Ionization (ESI): ESI-MS is a soft ionization technique well-suited for polar molecules like sugars. It typically reveals the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.[14]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of sugars, GC-MS requires prior derivatization (e.g., silylation) to convert the hydroxyl groups into more volatile silyl ethers. The fragmentation pattern can provide structural information.
Applications in Research and Drug Development
The unique properties of N-Trifluoroacetyl-D-glucosamine make it a valuable tool in several research areas.
-
Intermediate for Glycosylated Drugs: It serves as a key building block in the synthesis of complex glycopeptides, glycolipids, and other biologically active molecules. The stability of the TFA group allows it to be carried through multiple synthetic steps before potential conversion to the natural N-acetyl group if desired.[5]
-
Biochemical Probes: The compound can be used to study glycosylation processes and carbohydrate-protein interactions. The trifluoroacetyl group acts as a minimally-perturbing label that can be detected by ¹⁹F NMR, allowing for the study of binding events and enzyme kinetics in a non-invasive manner.[5]
-
Drug Discovery: As an analog of GlcNAc, it can be used to probe the active sites of enzymes involved in GlcNAc metabolism, such as glycosyltransferases or hexosaminidases. Its altered electronic properties may lead to different binding affinities or inhibitory activities, providing valuable structure-activity relationship (SAR) data for the design of new inhibitors.[1][5]
Experimental Protocol: Purity Analysis by HPLC-ESI-MS
This protocol outlines a self-validating system for determining the purity of a 2-Deoxy-2-trifluoroacetamido-D-glucose sample. The combination of chromatographic separation (HPLC) with mass spectrometric detection (MS) provides both retention time and mass-to-charge ratio, offering high confidence in peak identification.
Objective: To assess the purity of a synthesized or purchased batch of 2-Deoxy-2-trifluoroacetamido-D-glucose.
Materials:
-
2-Deoxy-2-trifluoroacetamido-D-glucose sample
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
Formic acid (optional, as a mobile phase additive)
-
HPLC system coupled to an ESI-MS detector
Methodology:
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of a 50:50 water/acetonitrile mixture to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a working concentration of ~10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions (HILIC):
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Amide or Amino phase, 2.1 x 100 mm, 3 µm) is ideal for retaining this polar analyte.
-
Mobile Phase A: 95:5 Water:ACN + 0.1% Formic Acid
-
Mobile Phase B: 95:5 ACN:Water + 0.1% Formic Acid
-
Gradient: Start at 95% B, hold for 1 min, decrease to 50% B over 8 min, hold for 2 min, then return to 95% B and re-equilibrate for 5 min.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: m/z 100-500
-
Targeted Ion Monitoring: Selectively monitor for the expected sodium adduct [M+Na]⁺ at m/z 298.06.
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 300°C
-
Nebulizer Pressure: 35 psi
-
-
Data Analysis:
-
Integrate the peak area of the targeted ion (m/z 298.06) in the chromatogram.
-
Calculate purity by dividing the area of the main peak by the total area of all detected peaks in the chromatogram.
-
Confirm that the mass spectrum of the main peak corresponds to the expected mass of the compound.
-
Diagram: Analytical Workflow for Purity Assessment
Caption: Step-by-step workflow for HPLC-MS purity analysis.
References
-
2-Deoxy-2-trifluoroacetamido-D-glucose CAS. United States Biological. Link
-
Synthesis of block D with N‐trifluoroacetyl group at the glucosamine... ResearchGate. Link
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N-Trifluoroacetyl-D-glucosamine. Chem-Impex. Link
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Scalable Synthesis of Versatile Rare Deoxyamino Sugar Building Blocks from d-Glucosamine. The Journal of Organic Chemistry - ACS Publications. Link
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Use of trifluoroacetamide for n-terminal protection. Google Patents. Link
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Use of trifluoroacetamide for n-terminal protection. Google Patents. Link
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Synthesis of multiply fluorinated N -acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. ResearchGate. Link
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Trifluoroacetamide, 2TMS derivative. NIST WebBook. Link
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Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. ACS Publications. Link
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Trifluoroacetylation: An In-depth Technical Guide to a Versatile Protecting Group Strategy. Benchchem. Link
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Fast detection of fluoroacetamide in body fluid using gas chromatography–mass spectrometry after solid-phase microextraction. ScienceDirect. Link
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Amino Protecting Groups Stability. Organic Chemistry Portal. Link
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Application Notes and Protocols for Sample Preparation with Trifluoroacetic Acid for Mass Spectrometry. Benchchem. Link
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Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PNAS. Link
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The gas chromatographic mass spectrometric determination of trifluoroacetic acid in biological fluid. Application to halothane metabolism. PubMed. Link
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Primary Structure of Glycans by NMR Spectroscopy. PubMed Central. Link
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Understanding N-Acetyl-D-Glucosamine and Glycine: Biochemical Roles, Health Benefits, and Applications. Dietary Supplement Contract Manufacturer. Link
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Incorporation of N-fluoroacetyl-d-glucosamine into hyaluronate by rabbit tracheal explants in organ culture. PubMed Central. Link
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Study of glycosylation with N-trichloroacetyl-D-glucosamine derivatives in the syntheses of the spacer-armed pentasaccharides sialyl lacto-N-neotetraose and sialyl lacto-N-tetraose, their fragments, and analogues. PubMed. Link
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N-Acetylglucosamine: Production and Applications. PubMed Central. Link
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NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS. Link
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Nuclear magnetic resonance spectroscopy of carbohydrates. Wikipedia. Link
-
Branched-chain SUgars. XIX. On the Application of 13C NMR Spectroscopy to the Configurational Assignment of 3-C. J-STAGE. Link
-
Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. iris.unina.it. Link
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